Ethyl 4-bromo-5-cyano-2-methoxybenzoate
Overview
Description
Ethyl 4-bromo-5-cyano-2-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3. It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-cyano-2-methoxybenzoate typically involves the following steps:
Bromination: Starting with 2-methoxybenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position.
Nitration and Reduction: The brominated product undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the 5-position. This nitro group is then reduced to an amino group using a reducing agent like tin (Sn) and hydrochloric acid (HCl).
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by a Sandmeyer reaction to replace the diazonium group with a cyano group using copper(I) cyanide (CuCN).
Esterification: Finally, the carboxylic acid group is esterified with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and nitration steps, and advanced purification techniques like crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-5-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-5-cyano-2-methoxybenzoate.
Reduction: Ethyl 4-amino-5-cyano-2-methoxybenzoate.
Hydrolysis: 4-bromo-5-cyano-2-methoxybenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-5-cyano-2-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-cyano-2-methoxybenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromine groups can participate in various binding interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form.
Comparison with Similar Compounds
Ethyl 4-bromo-5-cyano-2-methoxybenzoate can be compared with similar compounds like:
Ethyl 4-bromo-2-methoxybenzoate: Lacks the cyano group, affecting its reactivity and applications.
Ethyl 4-cyano-2-methoxybenzoate: Lacks the bromine atom, leading to different substitution reactions.
Ethyl 5-bromo-2-methoxybenzoate: The position of the bromine atom is different, influencing its chemical behavior.
Properties
IUPAC Name |
ethyl 4-bromo-5-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)9(12)5-10(8)15-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIGDJMAAPVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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